REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:16])[CH2:14][CH3:15])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:17].[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.C=O.[C:25](OCC)(=O)C.Cl>C(OCC)(=O)C>[ClH:17].[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:13](=[O:16])[CH:14]([CH3:25])[CH2:15][N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.65 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C(C(CN1CCCC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |